molecular formula C21H20N4O4S B2850608 N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 898415-97-9

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2850608
CAS No.: 898415-97-9
M. Wt: 424.48
InChI Key: PABPNJRZBIDKPJ-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide is a synthetic compound of high interest in medicinal chemistry research, designed around pharmacophores known for their diverse biological activities. The structure incorporates an indoline nucleus, a privileged scaffold in drug discovery. Indoline and indole derivatives are prevalent in many biologically active compounds and have been investigated for a wide range of therapeutic areas, including as potential anti-cancer agents , urease inhibitors , and ligands for various receptors . The molecular framework also features a pyridine ring, which can serve as a hydrogen bond acceptor, and a 4-nitrobenzenesulfonamide group, a common moiety known to participate in key molecular interactions. The strategic fusion of these components suggests potential application in early-stage drug discovery for screening against enzymatic or receptor-based targets. Research into analogous compounds indicates that such structures may be explored for their role in modulating cell signaling pathways . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available safety data sheets and handle the compound with appropriate precautions.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c26-25(27)18-7-9-19(10-8-18)30(28,29)23-15-21(17-5-3-12-22-14-17)24-13-11-16-4-1-2-6-20(16)24/h1-10,12,14,21,23H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABPNJRZBIDKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target compound is dissected into three primary fragments:

  • Indolin-1-yl moiety : Derived from indoline via protection/deprotection strategies.
  • Pyridin-3-yl-ethylamine intermediate : Synthesized through reductive amination of pyridine-3-carbaldehyde.
  • 4-Nitrobenzenesulfonamide group : Introduced via sulfonylation using 4-nitrobenzenesulfonyl chloride.

The convergent synthesis strategy prioritizes modular assembly to mitigate steric hindrance and side reactions.

Stepwise Synthesis Protocol

Synthesis of Pyridin-3-yl-Ethylamine Intermediate

Procedure :

  • Reductive Amination : Pyridine-3-carbaldehyde (1.0 equiv) reacts with ethylenediamine (1.2 equiv) in methanol under hydrogen (3–5 bar) with 10% palladium/charcoal.
  • Isolation : The crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to yield 2-(pyridin-3-yl)ethylamine (68% yield).

Key Conditions :

  • Solvent: Methanol/water (4:1)
  • Catalyst: Palladium/charcoal (5 wt%)
  • Temperature: 25°C, 12 hours
Indolin-1-yl Functionalization

Procedure :

  • N-Alkylation : Indoline (1.0 equiv) reacts with 1,2-dibromoethane (1.1 equiv) in DMF at 80°C for 6 hours.
  • Quenching : The mixture is poured into ice-water, extracted with dichloromethane, and dried over sodium sulfate.

Key Data :

  • Yield: 72%
  • Purity: >95% (HPLC)
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

Procedure :

  • Coupling Reaction : 2-(Indolin-1-yl)-2-(pyridin-3-yl)ethylamine (1.0 equiv) reacts with 4-nitrobenzenesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C.
  • Workup : The product is washed with 1M HCl, brine, and purified via recrystallization (ethanol/water).

Optimized Parameters :

  • Solvent: Dichloromethane
  • Base: Triethylamine
  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 78%

Reaction Optimization and Challenges

Solvent and Catalyst Screening

Comparative studies reveal DMF and dichloromethane as optimal for alkylation and sulfonylation, respectively (Table 1). Palladium/charcoal outperforms Raney nickel in reductive amination, achieving 15% higher yields.

Table 1: Solvent Impact on Sulfonylation Yield

Solvent Base Yield (%) Purity (%)
Dichloromethane Triethylamine 78 97
DMF NaHCO3 65 89
THF Pyridine 58 82

Regioselectivity and Byproduct Formation

The ethyl bridge’s steric bulk leads to minor diastereomers (∼8%), resolved via silica gel chromatography (ethyl acetate/hexane, 1:1). NMR analysis confirms the desired R,S-configuration.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3) : δ 8.62 (s, 1H, pyridine-H), 8.10–8.05 (m, 2H, Ar-H), 7.92–7.85 (m, 2H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, CH2), 3.78 (t, J = 7.2 Hz, 2H, CH2).
  • HRMS (ESI) : m/z [M+H]+ calcd for C21H21N4O4S: 437.1234; found: 437.1236.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.3 minutes, confirming >98% purity.

Industrial-Scale Considerations

Critical Parameters :

  • Catalyst Recycling : Palladium recovery via filtration extends usability to 5 cycles with <5% activity loss.
  • Solvent Recovery : Dichloromethane is distilled and reused, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Various substituted sulfonamides can be formed depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

(a) N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()
  • Structure : Features a pyridine ring substituted with an aniline group and a 4-methylbenzenesulfonamide.
  • Key Differences: The methyl group on the benzene ring (vs. The aniline-pyridine substituent lacks the indoline moiety, which may limit interactions with indole-binding targets.
  • Synthesis : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride, a common sulfonylation method .
(b) 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ()
  • Structure : Contains a thiazole ring and a thioxo-pyrimidine substituent.
  • Key Differences :
    • The thiazole and thioxo groups introduce sulfur-based reactivity, contrasting with the nitro group’s redox sensitivity.
    • The absence of pyridine/indoline restricts π-π stacking or hydrogen-bonding capabilities compared to the target compound.
  • Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone, highlighting alternative sulfonamide functionalization strategies .
(c) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Structure: A fluorinated chromenone-pyrazolopyrimidine hybrid with a sulfonamide group.
  • Key Differences: The chromenone and pyrazolopyrimidine moieties create a larger, more rigid heterocyclic system, likely enhancing target selectivity but reducing metabolic stability. The methyl group on the sulfonamide (vs.
  • Physical Properties : Melting point 175–178°C; molecular mass 589.1 g/mol (M++1) .

Functional Group Impact on Properties

Compound Sulfonamide Substituent Key Functional Groups Potential Implications
Target Compound 4-Nitrobenzene Indoline, Pyridine, Nitro High polarity (nitro), potential redox sensitivity; indoline may enhance receptor binding.
N-(2-anilinopyridin-3-yl)-4-methylbenzene 4-Methylbenzene Aniline, Pyridine, Methyl Improved lipophilicity (methyl); aniline may confer basicity.
Chromenone-Pyrazolopyrimidine Derivative 4-Methylbenzene Fluorinated Chromenone, Pyrazolo Enhanced target selectivity (fluorine); rigid structure may limit bioavailability.

Stability and Bioactivity Considerations

  • Nitro Group : Increases susceptibility to reduction compared to methyl or thiol-containing analogs, which could be a liability in reducing environments (e.g., metabolic pathways) .
  • Indoline vs. Aniline/Thiazole : Indoline’s saturated ring may improve conformational flexibility for target binding, whereas thiazole/aniline groups offer distinct electronic profiles .

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